4'-Nitro-3'-(Trifluormethyl)acetanilid

Übersicht

Beschreibung

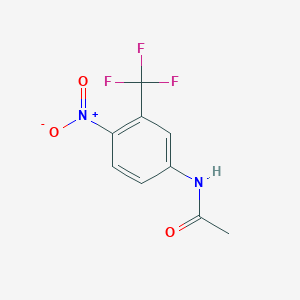

4’-Nitro-3’-(trifluoromethyl)acetanilide is an organic compound with the molecular formula C9H7F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an acetanilide core. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemistry

4'-Nitro-3'-(trifluoromethyl)acetanilide serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution Reactions: Nucleophilic substitution can occur at the nitro group, leading to the formation of diverse derivatives.

Biology

Research has indicated that this compound may exhibit potential biological activities. Studies focus on its interactions with biomolecules, which could lead to insights into its role in biological systems and potential therapeutic applications.

Medicine

4'-Nitro-3'-(trifluoromethyl)acetanilide is being explored as a pharmaceutical intermediate. Its structure allows for modifications that could enhance its efficacy in drug formulations or serve as a precursor for active pharmaceutical ingredients (APIs) .

Industry

In industrial applications, this compound is utilized in:

- Agrochemicals: It is involved in the synthesis of herbicides and pesticides.

- Dyes and Pigments: The compound's properties make it suitable for creating colorants used in various applications .

Case Studies

Case Study 1: Pharmaceutical Development

A study investigated the use of 4'-Nitro-3'-(trifluoromethyl)acetanilide as an intermediate in synthesizing novel anti-inflammatory agents. Researchers found that derivatives of this compound exhibited enhanced anti-inflammatory activity compared to traditional compounds.

Case Study 2: Agrochemical Formulation

In agrochemical research, the compound was tested for its efficacy as a herbicide. Results indicated that formulations containing this compound showed improved selectivity and effectiveness against specific weed species, making it a valuable addition to herbicide products.

Wirkmechanismus

Target of Action

It is known as an impurity of flutamide , which is a non-steroidal selective androgen receptor modulator . Therefore, it might have a similar target, but this needs further investigation.

Result of Action

It is known that strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . .

Action Environment

It is known that strong acids should avoid contamination with oxidizing agents such as nitrates, oxidizing acids, chlorine bleaches, pool chlorine, etc., as ignition may result . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3’-(trifluoromethyl)acetanilide typically involves the nitration of 3’-(trifluoromethyl)acetanilide. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4’-Nitro-3’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Nitro-3’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 4’-Amino-3’-(trifluoromethyl)acetanilide.

Substitution: Various substituted acetanilide derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 4’-Nitro-2’-(trifluoromethyl)acetanilide

- 4-Nitro-3-(trifluoromethyl)aniline

Comparison: 4’-Nitro-3’-(trifluoromethyl)acetanilide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the acetanilide core. This positioning influences its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the trifluoromethyl group at the 3’ position enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Biologische Aktivität

4'-Nitro-3'-(trifluoromethyl)acetanilide, with the molecular formula C9H7F3N2O3, is an organic compound notable for its structural features, including a nitro group and a trifluoromethyl group attached to an acetanilide core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique properties and potential applications.

The compound is characterized by:

- Appearance : Pale yellow solid.

- Molecular Weight : 232.16 g/mol.

- IUPAC Name : N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide.

4'-Nitro-3'-(trifluoromethyl)acetanilide is known primarily as an impurity of flutamide, a drug used in prostate cancer treatment. Its mechanism of action may involve:

- Protein Interaction : It has been noted that strong acids can induce coagulation necrosis when interacting with proteins in specific tissues, suggesting a potential pathway for biological activity related to tissue damage or inflammation.

- Chemical Reactivity : The trifluoromethyl group enhances electron-withdrawing properties, potentially increasing reactivity in biological systems.

Anticancer Properties

Research indicates that compounds related to 4'-Nitro-3'-(trifluoromethyl)acetanilide may exhibit anticancer properties. A study highlighted its role as a potential inhibitor of certain kinases involved in cancer cell proliferation. This suggests that derivatives of this compound could be explored further for their efficacy against various cancer types .

Toxicity and Safety Profile

The compound has been associated with several toxicological effects:

- Irritation : Prolonged exposure may lead to respiratory irritation and skin reactions. Symptoms can include cough and inflammation of lung tissue, indicating potential respiratory risks upon inhalation .

- Reactive Airways Dysfunction Syndrome (RADS) : Exposure can lead to persistent asthma-like symptoms in individuals without prior respiratory conditions, suggesting significant irritant properties .

Comparative Analysis with Similar Compounds

To understand the biological activity of 4'-Nitro-3'-(trifluoromethyl)acetanilide better, it is useful to compare it with structurally similar compounds:

| Compound Name | IUPAC Name | Notable Biological Activity |

|---|---|---|

| 4'-Nitro-2'-(trifluoromethyl)acetanilide | N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | Antimicrobial activity against various pathogens |

| 4-Nitro-3-(trifluoromethyl)aniline | 4-Nitro-3-(trifluoromethyl)aniline | Potential anticancer activity |

Case Studies

- Anticancer Research : A study investigated the effects of various acetanilide derivatives on cancer cell lines. It was found that modifications at the nitro and trifluoromethyl positions significantly influenced the cytotoxicity against prostate cancer cells, suggesting that 4'-Nitro-3'-(trifluoromethyl)acetanilide could serve as a lead compound for further development .

- Toxicological Assessment : A toxicological study demonstrated that repeated exposure to the compound resulted in significant respiratory issues among test subjects, underscoring the need for careful handling in laboratory settings .

Eigenschaften

IUPAC Name |

N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHJCLQINRFOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192539 | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-12-4 | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 393-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-3-trifluoromethylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitro-3'-(trifluoromethyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6SO2536UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 4'-Nitro-3'-(trifluoromethyl)acetanilide used in prostate cancer research?

A1: 4'-Nitro-3'-(trifluoromethyl)acetanilide is structurally similar to Flutamide, a known antiandrogen drug used to treat prostate cancer. Researchers have utilized this similarity to design novel molecules where 4'-Nitro-3'-(trifluoromethyl)acetanilide serves as the targeting moiety. This moiety is linked to chelating groups capable of binding to radioactive isotopes like Technetium-99m (99mTc) []. These complexes are being investigated as potential Single Photon Emission Computed Tomography (SPECT) imaging agents for prostate cancer. The 4'-Nitro-3'-(trifluoromethyl)acetanilide portion is intended to direct the radioactive complex to androgen receptors, which are overexpressed in prostate cancer cells [].

Q2: What challenges exist in developing 4'-Nitro-3'-(trifluoromethyl)acetanilide-based imaging agents?

A2: One challenge lies in ensuring the stability of the radioactive complexes. Researchers are exploring various chelating groups and linkers to optimize the stability of the 99mTc complexes with the 4'-Nitro-3'-(trifluoromethyl)acetanilide conjugates []. The goal is to create a complex that remains intact in vivo long enough to allow for effective imaging while minimizing off-target effects from the radioactive isotope.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.